6-[(4-Methylpyridin-2-yl)amino]-6-oxohexanoic acid is a complex organic compound characterized by its unique structure and potential applications in medicinal chemistry. This compound features a pyridine moiety and is recognized for its role as a drug-linker conjugate, particularly in the development of antibody-drug conjugates (ADCs). The chemical structure includes a hexanoic acid backbone with an oxo group and an amino group attached to a pyridine ring.
The compound is classified as an amino acid derivative and can be sourced from various chemical suppliers. It is often utilized in research settings focused on drug development, particularly in the synthesis of modified drug-linkers for targeted therapies. The compound's CAS number is 928-81-4, which is crucial for its identification in chemical databases.
The synthesis of 6-[(4-Methylpyridin-2-yl)amino]-6-oxohexanoic acid typically involves the following steps:
Technical details regarding the reaction setup, purification methods (such as chromatography), and characterization techniques (like NMR and mass spectrometry) are critical for confirming the successful synthesis of the compound.
The molecular structure of 6-[(4-Methylpyridin-2-yl)amino]-6-oxohexanoic acid can be represented as follows:
The compound exhibits specific physical properties, including melting point, boiling point, and solubility characteristics that are essential for its application in biological systems.
6-[(4-Methylpyridin-2-yl)amino]-6-oxohexanoic acid can participate in various chemical reactions:
Technical details about reaction conditions, yields, and byproducts are essential for understanding its reactivity profile.
The mechanism of action of 6-[(4-Methylpyridin-2-yl)amino]-6-oxohexanoic acid primarily involves its interaction with biological targets through the formation of covalent bonds.
Data on binding affinities and biological assays are crucial for evaluating its effectiveness in therapeutic applications.
Relevant analyses include spectroscopic data (NMR, IR) that confirm structural integrity and purity.
6-[(4-Methylpyridin-2-yl)amino]-6-oxohexanoic acid finds applications primarily in:
Recent advances in enzymatic cascades demonstrate high efficiency for synthesizing ω-aminohexanoic acid derivatives. A landmark study achieved 86% yield of 6-aminohexanoic acid (6AHA) from cyclohexane using a mixed-species biotransformation system. The process combines Pseudomonas taiwanensis VLB120 (hosting upstream oxidation enzymes) and Escherichia coli JM101 (expressing downstream transaminases), with ε-caprolactone serving as a critical "shuttle molecule" due to its superior membrane permeability over 6-hydroxyhexanoic acid [6]. Key innovations include:
Table 1: Enzymatic Cascade Parameters for 6AHA Synthesis
Parameter | Value | Impact |
---|---|---|
Biocatalyst System | P. taiwanensis + E. coli | Prevents metabolic burden segregation |
Key Intermediate | ε-Caprolactone | Enhanced membrane diffusion vs. 6HA |
Oxygen Phase Ratio | 23:1 | Maximized cyclohexane conversion |
Maximum Specific Activity | 7.7 ± 0.1 U gCDW⁻¹ | Optimized electron transport chain utilization |
This approach was successfully extended to 7-aminoheptanoic acid synthesis (49% yield), confirming its versatility for ω-amino acid derivatives [6].
Asymmetric routes to pyridinylamino-ketohexanoic acids leverage chiral catalysts to control stereochemistry at the α-carbon. While direct synthesis of 6-[(4-methylpyridin-2-yl)amino]-6-oxohexanoic acid remains underexplored, analogous protocols provide actionable insights:
Solid-phase peptide synthesis (SPPS) enables rapid assembly of peptide-6-oxohexanoic acid hybrids. While direct references are limited, tert-butyl-protected adipic acid derivatives (e.g., 6-(tert-butoxy)-6-oxohexanoic acid, CAS 52221-07-5) serve as linker molecules:
Sustainable synthesis of 6-oxohexanoic acid derivatives emphasizes solvent reduction and energy efficiency:
Table 2: Green Chemistry Metrics for Synthetic Routes
Method | PMI* | E-factor | Key Improvement |
---|---|---|---|
Solvent-Free Transesterification | 1.2 | 0.5 | Zero solvent waste |
Aqueous Biocatalysis | 3.8 | 1.2 | Water-based toxicity reduction |
Microwave Chlorination | 5.1 | 3.0 | 80% energy reduction |
*PMI: Process Mass Intensity
These protocols collectively demonstrate 49% reduction in cumulative energy demand and >90% organic solvent elimination versus traditional routes [6] [9].
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13836-61-8
CAS No.: 13568-33-7
CAS No.: 50875-10-0
CAS No.: 32338-15-1